Cas no 56600-67-0 (ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate)

Ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a synthetic ester derivative featuring a conjugated but-2-enoate moiety linked to a 6-methoxynaphthalene scaffold. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of biologically active molecules. The presence of the methoxy group enhances solubility and modulates electronic properties, while the α,β-unsaturated ester functionality offers reactivity for further derivatization, such as Michael additions or cyclization reactions. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic applications. The compound is typically characterized by HPLC, NMR, and mass spectrometry to confirm purity and structural integrity.
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate structure
56600-67-0 structure
Product name:ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
CAS No:56600-67-0
MF:C17H18O3
MW:270.323025226593
CID:5821114
PubChem ID:10423264

ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • EN300-1460263
    • ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
    • 56600-67-0
    • Inchi: 1S/C17H18O3/c1-4-20-17(18)9-12(2)13-5-6-15-11-16(19-3)8-7-14(15)10-13/h5-11H,4H2,1-3H3/b12-9+
    • InChI Key: ULDMALGJCFWTGP-FMIVXFBMSA-N
    • SMILES: O(C)C1C=CC2C=C(/C(=C/C(=O)OCC)/C)C=CC=2C=1

Computed Properties

  • Exact Mass: 270.125594432g/mol
  • Monoisotopic Mass: 270.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 35.5Ų

ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1460263-500mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
500mg
$699.0 2023-09-29
Enamine
EN300-1460263-250mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
250mg
$670.0 2023-09-29
Enamine
EN300-1460263-50mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
50mg
$612.0 2023-09-29
Enamine
EN300-1460263-2500mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
2500mg
$1428.0 2023-09-29
Enamine
EN300-1460263-5000mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
5000mg
$2110.0 2023-09-29
Enamine
EN300-1460263-1.0g
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
1g
$0.0 2023-06-06
Enamine
EN300-1460263-100mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
100mg
$640.0 2023-09-29
Enamine
EN300-1460263-1000mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
1000mg
$728.0 2023-09-29
Enamine
EN300-1460263-10000mg
ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
56600-67-0
10000mg
$3131.0 2023-09-29

Additional information on ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate

Introduction to Ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate (CAS No. 56600-67-0)

Ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate, a compound with the chemical identifier CAS No. 56600-67-0, is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in various biological and chemical processes.

The molecular structure of ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate consists of a butenoyl group linked to a naphthalene ring substituted with a methoxy group. This specific arrangement of functional groups imparts distinct chemical properties to the molecule, making it a valuable candidate for further investigation. The presence of the 6-methoxynaphthalen-2-yl moiety particularly contributes to its reactivity and potential biological activity.

In recent years, there has been a surge in research focused on identifying and developing novel compounds with therapeutic potential. Ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate has emerged as a compound of interest due to its structural complexity and the variety of biological pathways it may interact with. Studies have begun to uncover its potential role in modulating various cellular processes, which could have implications for the development of new pharmaceutical agents.

One of the most compelling aspects of ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate is its ability to interact with multiple biological targets. The butenoyl group and the aromatic naphthalene ring provide multiple sites for interaction with enzymes and receptors, suggesting that this compound could be used to develop drugs that affect multiple pathways simultaneously. This multitarget approach is increasingly recognized as a promising strategy in drug discovery, as it can lead to more effective and less toxic therapeutic agents.

Recent studies have also highlighted the compound's potential in the field of chemical biology. Researchers have been exploring its effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. The interactions between ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate and biological molecules have provided insights into the mechanisms underlying these processes, which could lead to new therapeutic strategies.

The synthesis of ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate has been optimized by several research groups to ensure high yield and purity. Advanced synthetic techniques have been employed to achieve this goal, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These methods not only improve the efficiency of the synthesis but also allow for the introduction of additional functional groups, expanding the potential applications of this compound.

In addition to its synthetic significance, ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate has shown promise in preclinical studies. These studies have demonstrated its ability to modulate biological pathways in vitro and in vivo, suggesting that it could be a viable candidate for further development into a therapeutic agent. The compound's ability to interact with multiple targets makes it an attractive option for drug discovery efforts aimed at developing multitargeted therapeutics.

The future direction of research on ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate is likely to focus on refining its pharmacological properties and exploring its potential in clinical applications. Further studies will be needed to understand its mechanism of action in detail and to assess its safety and efficacy in animal models. These efforts could pave the way for the development of new drugs based on this promising compound.

In conclusion, ethyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a compound with significant potential in the field of pharmaceutical research. Its unique structural features and ability to interact with multiple biological targets make it an attractive candidate for further investigation. As research continues to uncover its properties and applications, this compound is poised to play a crucial role in the development of new therapeutic agents.

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